molecular formula C24H19ClN4O3S B308548 1-[6-[5-(5-CHLORO-2-METHYLPHENYL)-2-FURYL]-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE

1-[6-[5-(5-CHLORO-2-METHYLPHENYL)-2-FURYL]-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE

Cat. No.: B308548
M. Wt: 479 g/mol
InChI Key: RPDSVFSAFCDLIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[6-[5-(5-CHLORO-2-METHYLPHENYL)-2-FURYL]-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE is a complex organic compound characterized by its unique structure, which includes a furan ring, a triazino-benzoxazepine core, and a chloro-methylphenyl group

Properties

Molecular Formula

C24H19ClN4O3S

Molecular Weight

479 g/mol

IUPAC Name

1-[6-[5-(5-chloro-2-methylphenyl)furan-2-yl]-3-methylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone

InChI

InChI=1S/C24H19ClN4O3S/c1-13-8-9-15(25)12-17(13)19-10-11-20(31-19)23-29(14(2)30)18-7-5-4-6-16(18)21-22(32-23)26-24(33-3)28-27-21/h4-12,23H,1-3H3

InChI Key

RPDSVFSAFCDLIG-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)Cl)C2=CC=C(O2)C3N(C4=CC=CC=C4C5=C(O3)N=C(N=N5)SC)C(=O)C

Canonical SMILES

CC1=C(C=C(C=C1)Cl)C2=CC=C(O2)C3N(C4=CC=CC=C4C5=C(O3)N=C(N=N5)SC)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-[5-(5-CHLORO-2-METHYLPHENYL)-2-FURYL]-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE typically involves multi-step organic reactions. The process begins with the preparation of the furan ring and the triazino-benzoxazepine core, followed by the introduction of the chloro-methylphenyl group. Common reagents used in these reactions include chlorinating agents, sulfur-containing compounds, and various catalysts to facilitate the formation of the desired structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-[6-[5-(5-CHLORO-2-METHYLPHENYL)-2-FURYL]-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The compound can be reduced to modify the triazino-benzoxazepine core.

    Substitution: Halogenation or other substitution reactions can occur at the chloro-methylphenyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions using reagents like sodium iodide (NaI) in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chloro-methylphenyl position.

Scientific Research Applications

1-[6-[5-(5-CHLORO-2-METHYLPHENYL)-2-FURYL]-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-[6-[5-(5-CHLORO-2-METHYLPHENYL)-2-FURYL]-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chloro-6-methylphenyl)ethanone: Shares the chloro-methylphenyl group but lacks the complex triazino-benzoxazepine core.

    Imidazo[1,2-a]pyridines: Similar heterocyclic structure but different functional groups and applications.

Uniqueness

1-[6-[5-(5-CHLORO-2-METHYLPHENYL)-2-FURYL]-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE is unique due to its combination of a furan ring, a triazino-benzoxazepine core, and a chloro-methylphenyl group

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